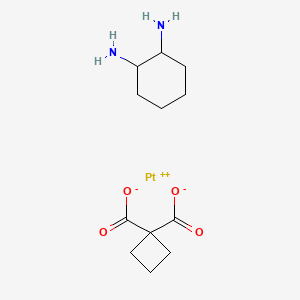
trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid typically involves the reaction of trans-R,R-1,2-diaminocyclohexane with platinum compounds. One common method is the reduction of tetrachloro(d,l-trans)1,2-diaminocyclohexaneplatinum(IV) in a suitable medium . The reaction conditions often include the presence of reducing agents like protein sulfhydryl, glutathione, and glucose .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents and controlled reaction environments to ensure consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid undergoes various chemical reactions, including reduction, substitution, and complexation .
Common Reagents and Conditions
Reduction: Common reducing agents include protein sulfhydryl, glutathione, and glucose.
Substitution: The compound can undergo substitution reactions involving chloro ligands.
Major Products
The major products formed from these reactions include dichloro(trans-R,R-1,2-diaminocyclohexane)platinum(II) and other platinum(II) analogues .
Wissenschaftliche Forschungsanwendungen
Trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid involves its interaction with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription . This results in the induction of apoptosis in cancer cells. The compound’s molecular targets include DNA and various proteins involved in the cell cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A widely used platinum-based chemotherapeutic agent.
Oxaliplatin: Another platinum-based drug used primarily for colorectal cancer.
Tetraplatin: A platinum(IV) analogue with reduced nephrotoxicity compared to cisplatin.
Uniqueness
Trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid is unique due to its ability to overcome resistance in cancer cells that are not responsive to other platinum-based drugs . Its specific molecular structure allows for different interactions with DNA and proteins, making it a valuable compound in the development of new cancer therapies .
Eigenschaften
CAS-Nummer |
110715-26-9 |
|---|---|
Molekularformel |
C12H20N2O4Pt |
Molekulargewicht |
451.38 g/mol |
IUPAC-Name |
cyclobutane-1,1-dicarboxylate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H8O4.Pt/c7-5-3-1-2-4-6(5)8;7-4(8)6(5(9)10)2-1-3-6;/h5-6H,1-4,7-8H2;1-3H2,(H,7,8)(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
SJZINFADYBYSQL-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(C(C1)N)N.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)

![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
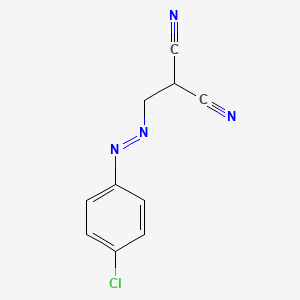
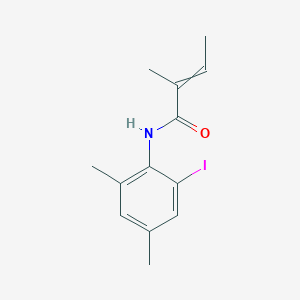
![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
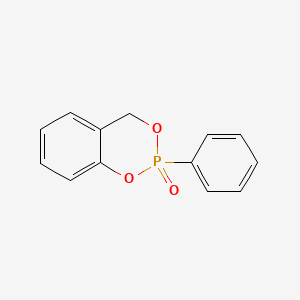
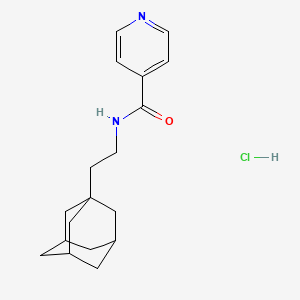

![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
